

Comparative Safety Analysis of R-107 Dosages in Treatment-Resistant Depression

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Compound of Interest

Compound Name: RP107

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This guide provides a detailed comparative analysis of the safety and tolerability of different dosages of R-107, an investigational extended-release oral formulation of racemic ketamine for treatment-resistant depression (TRD). The data is compiled from the Phase 2, randomized, placebo-controlled BEDROC study, offering researchers, scientists, and drug development professionals a comprehensive overview of the product's safety profile supported by experimental data.

R-107 has demonstrated a favorable safety and tolerability profile across the studied dosages, with most adverse events being mild in intensity.^{[1][2]} The extended-release formulation is designed to minimize the dissociative side effects commonly associated with other forms of ketamine by maintaining low systemic concentrations.^{[2][3][4]}

Quantitative Safety Data

The following tables summarize the key safety and tolerability data from the double-blind, placebo-controlled phase of the BEDROC study.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)

The most frequently reported adverse events during the 12-week double-blind treatment phase were headache, dizziness, and anxiety.^{[1][5][6]} A dose-response relationship was observed for

dizziness.

Adverse Event	Placebo (n=37)	R-107 30 mg (n=34)	R-107 60 mg (n=34)	R-107 120 mg (n=31)	R-107 180 mg (n=32)
Headache	16%	29%	32%	19%	19%
Dizziness	8%	12%	15%	16%	28%
Anxiety	5%	9%	3%	19%	19%
Depression	5%	12%	15%	6%	9%

Data sourced from the BEDROC study publication.[\[1\]](#)

Table 2: Dissociative Effects and Other Safety Measures

A key finding from the BEDROC study was the minimal incidence of dissociative and sedative effects, which are typically dose-limiting side effects for ketamine treatments.[\[1\]](#)[\[2\]](#)[\[5\]](#) Tolerability was reported as excellent, with no significant changes in blood pressure.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Safety Measure	Observation
Dissociation (CADSS)	Mean scores on the Clinician-Administered Dissociative States Scale (CADSS) were less than 1 point at all visits during the 12-week double-blind phase. [6]
Sedation	Mild sedation was reported by only five participants in the active treatment arms (four in the 30 mg group and one in the 120 mg group) during the double-blind phase. [1]
Blood Pressure	No significant changes in blood pressure were observed. [1] [5] [6]
Serious Adverse Events (SAEs)	No product-related Serious Adverse Events were reported during the study.

Experimental Protocols

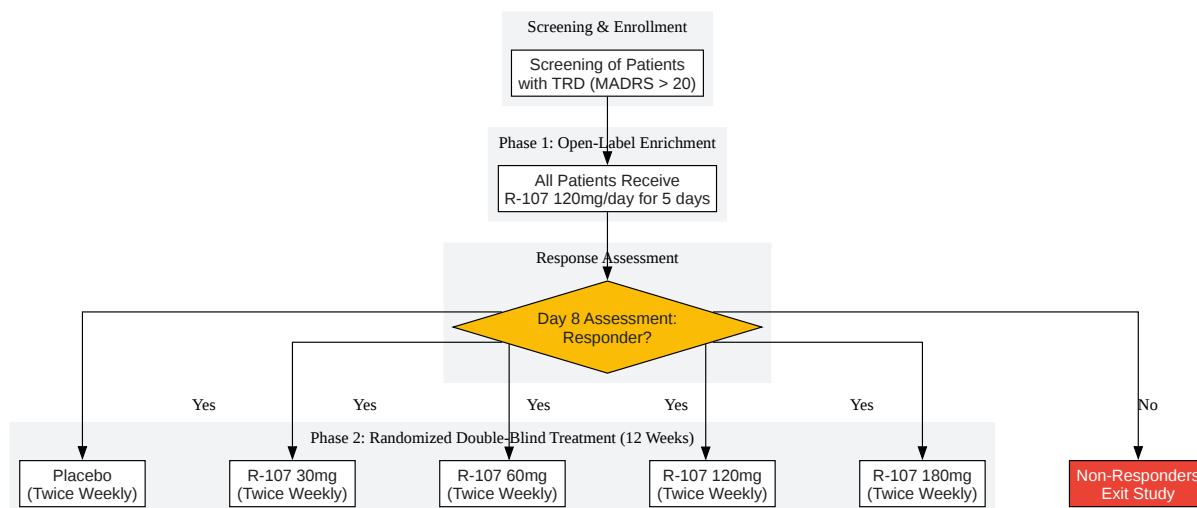
The safety and efficacy of R-107 were evaluated in the multi-center, two-phase BEDROC study (ACTRN12618001042235).[\[1\]](#)[\[5\]](#)[\[6\]](#)

Study Design

The study utilized an enrichment design to identify initial responders before randomization.

- Open-Label Enrichment Phase: Eligible adult patients with TRD (defined as a failure to respond to at least two other antidepressants) and a Montgomery-Åsberg Depression Rating Scale (MADRS) score of >20 received open-label R-107 at a dose of 120 mg once daily for 5 days.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Randomized, Double-Blind Phase: Patients who responded to the initial treatment (defined as a MADRS score ≤12 and a reduction of ≥50% from baseline) were randomized on a 1:1:1:1:1 basis.[\[1\]](#)[\[5\]](#)[\[6\]](#) Participants received one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly for 12 weeks.[\[1\]](#)[\[5\]](#)[\[6\]](#) The majority of dosing during this phase occurred at the patients' homes.[\[1\]](#)[\[5\]](#)[\[6\]](#)

The workflow for the BEDROC study is illustrated below.



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Fig 1. BEDROC Phase 2 Clinical Trial Workflow.

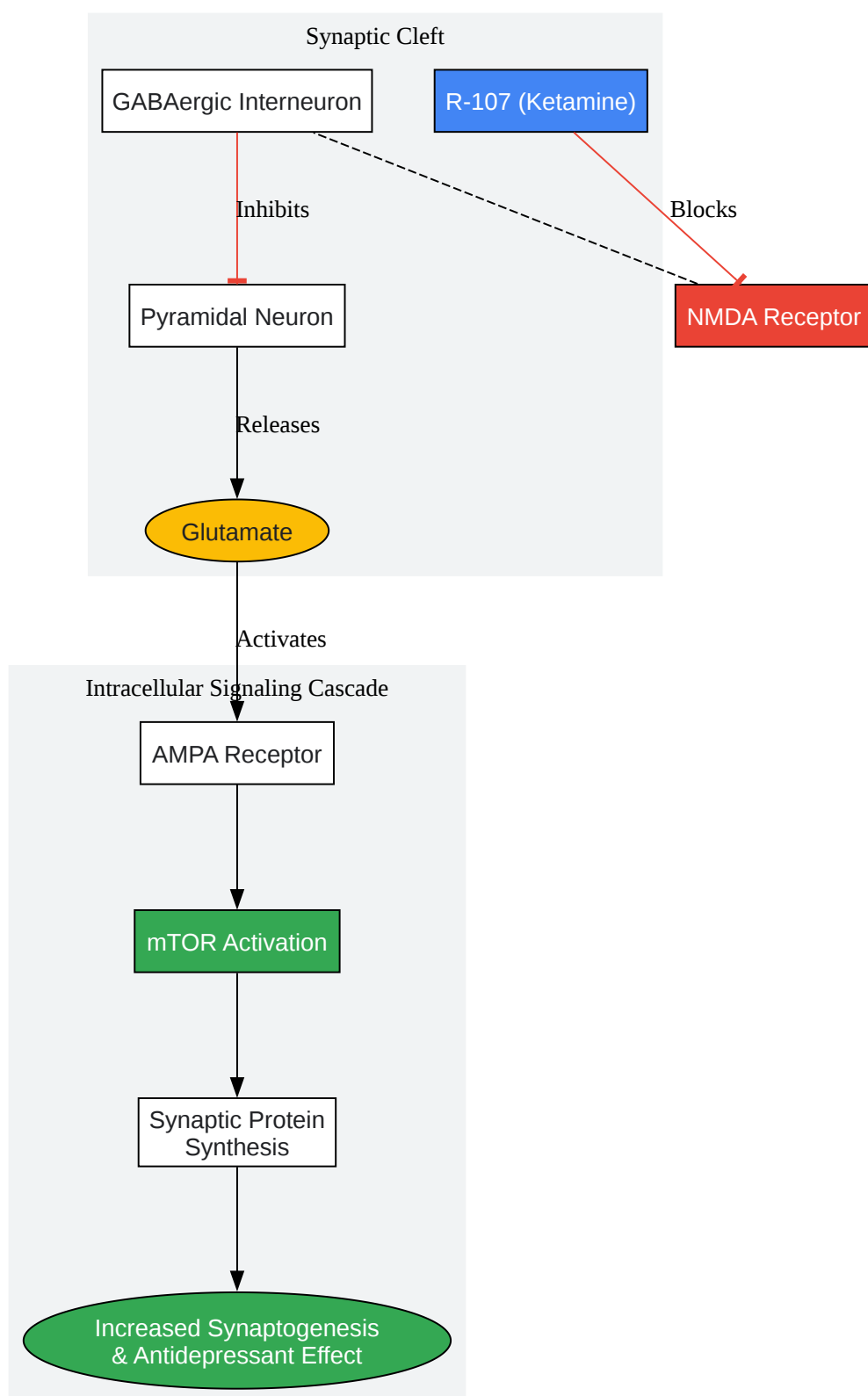
Mechanism of Action: Signaling Pathway

R-107 is an extended-release formulation of ketamine, which is an N-methyl-D-aspartate (NMDA) receptor antagonist. The antidepressant effects of ketamine are believed to be mediated through a complex signaling cascade that results in enhanced synaptogenesis.

The proposed mechanism involves the following steps:

- **NMDA Receptor Blockade:** Ketamine preferentially blocks NMDA receptors on GABAergic interneurons.
- **Disinhibition of Glutamate Release:** This blockade reduces the inhibitory signaling from interneurons, leading to a surge of glutamate release.
- **AMPA Receptor Activation:** The increased glutamate activates α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on pyramidal neurons.
- **Downstream Signaling:** AMPA receptor activation triggers downstream signaling pathways, including the activation of the mammalian target of rapamycin (mTOR).
- **Synaptogenesis:** Activation of the mTOR pathway leads to the synthesis of synaptic proteins, promoting the formation of new synapses and reversing the synaptic deficits associated with depression.

The diagram below illustrates this proposed signaling pathway.



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Fig 2. Proposed Signaling Pathway for R-107's Antidepressant Action.

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